
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide, also known as DMHPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHPH is a hydroxamic acid derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide inhibits HDAC enzymes by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, leading to alterations in gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide has several advantages for use in scientific research, including its potent and selective inhibition of HDAC enzymes, as well as its ability to induce various biochemical and physiological effects. However, this compound also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on 2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential therapeutic applications in various diseases, and the exploration of its pharmacokinetics and pharmacodynamics. Additionally, the use of this compound in combination with other drugs or therapies may also be a promising area of investigation.
Métodos De Síntesis
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide can be synthesized through a multi-step process involving the condensation of 2,5-dimethylaniline with ethyl chloroformate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to exhibit potent and selective inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been studied extensively for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUHLZPDNWMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

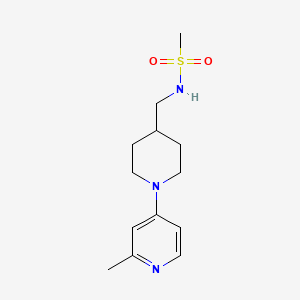
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)

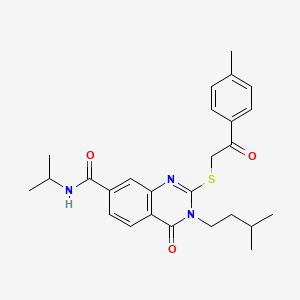
![N-[(1-Methylcyclopropyl)methyl]-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2760917.png)

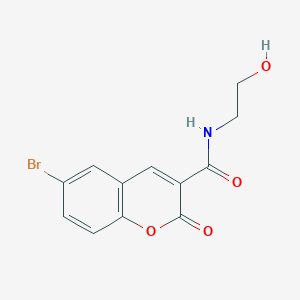
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2760925.png)
![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)
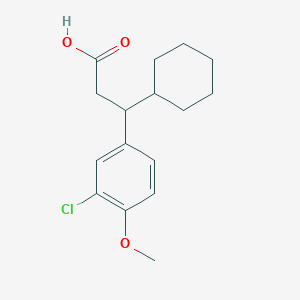

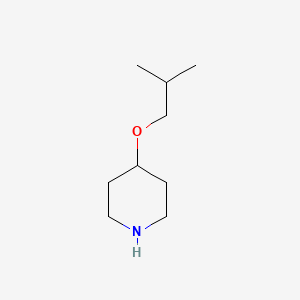
![2-Cyclopropyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2760932.png)